molecular formula C9H4BrClOS B1455859 4-Bromo-1-benzothiophene-2-carbonyl chloride CAS No. 93104-01-9

4-Bromo-1-benzothiophene-2-carbonyl chloride

Cat. No. B1455859
CAS RN: 93104-01-9
M. Wt: 275.55 g/mol
InChI Key: HVEBUAQFGDUWGP-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4BrClOS . It has a molecular weight of 275.55 . The compound is a solid and should be stored under inert gas .


Molecular Structure Analysis

The InChI code for 4-Bromo-1-benzothiophene-2-carbonyl chloride is 1S/C9H4BrClOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-1-benzothiophene-2-carbonyl chloride is a solid with a melting point of 108 - 110 degrees Celsius . It should be stored under inert gas .

Scientific Research Applications

They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain a thiophene nucleus .

  • Pharmaceutical Testing

    • “4-Bromo-1-benzothiophene-2-carbonyl chloride” is used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .
  • Synthesis of Benzothiophene Motifs

    • In a study on the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides, a similar compound, “4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride”, was mentioned . The study reported an approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, and the S-migration process was rationalized to lead to the products .
  • Laboratory Chemicals

    • “4-Bromo-1-benzothiophene-2-carbonyl chloride” can be used as a laboratory chemical . Laboratory chemicals are used in research and development, quality control, and other laboratory applications .
  • Electrochemical Synthesis

    • “4-Bromo-1-benzothiophene-2-carbonyl chloride” could potentially be used in the electrochemically-promoted synthesis of benzothiophene motifs . This involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .
  • Therapeutic Applications

    • Thiophene and its substituted derivatives, which include compounds like “4-Bromo-1-benzothiophene-2-carbonyl chloride”, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
  • Chemical Synthesis

    • “4-Bromo-1-benzothiophene-2-carbonyl chloride” could be used in the one-step synthesis of benzothiophene . This process shows good practicality of the benzothiophene .

Safety And Hazards

The compound is classified as harmful if swallowed and may cause respiratory irritation . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEBUAQFGDUWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716533
Record name 4-Bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-benzothiophene-2-carbonyl chloride

CAS RN

93104-01-9
Record name 4-Bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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